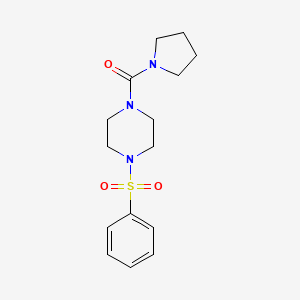

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

Description

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a methanone derivative featuring a piperazine core substituted with a phenylsulfonyl group at the 4-position and a pyrrolidine moiety. This compound belongs to a broader class of piperazine-methanone derivatives, which are frequently explored in medicinal chemistry for their versatility in targeting enzymes and receptors, such as SARS-CoV-2 main protease (Mpro) or serotonin receptors .

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKQVEGZVVKHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332542 | |

| Record name | [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

692762-06-4 | |

| Record name | [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of phenylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the phenylsulfonyl-piperazine intermediate.

Coupling with Pyrrolidine: The intermediate is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. One of the primary targets is the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a role in steroid hormone metabolism . By inhibiting this enzyme, the compound can modulate the levels of various hormones, potentially leading to therapeutic effects in conditions like hormone-dependent cancers and metabolic disorders.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound may improve metabolic stability compared to benzyl-substituted analogs (e.g., dichlorobenzyl in compounds), which are prone to oxidative metabolism .

- Heterocyclic Variations : Replacing pyrrolidine with pyridine () or furan () alters lipophilicity and hydrogen-bonding capacity, impacting solubility and target affinity.

Pharmacological Activity

- SARS-CoV-2 Mpro Inhibition : Compounds in with dichlorobenzyl and fluorinated aromatic groups (e.g., Compound 1) exhibit potent inhibitory activity against SARS-CoV-2 Mpro (IC50 < 100 nM), attributed to halogen interactions with the protease active site . The target compound’s phenylsulfonyl group may offer distinct binding modes due to its bulkier, polarizable structure.

- Serotonin Receptor Modulation : CP-93,393 () and related pyrrolidine-containing analogs demonstrate 5-HT1A autoreceptor agonism, suggesting structural motifs critical for CNS activity. The phenylsulfonyl group in the target compound could modulate blood-brain barrier penetration .

Metabolic Pathways

- CP-93,393 Metabolism: CP-93,393 undergoes aromatic hydroxylation (5-position of pyrimidine), succinimide ring hydrolysis, and pyrimidine ring cleavage, with glucuronidation/sulfation as major conjugation pathways .

- Species Differences : Monkey studies () show higher 5-hydroxy-CP-93,393 formation compared to humans (), highlighting species-specific metabolic profiles. The target compound’s stability may vary across preclinical models .

Biological Activity

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications, particularly in antiviral and anti-inflammatory contexts.

1. Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenylsulfonyl group and a pyrrolidine moiety. The general formula can be represented as follows:

Synthesis Overview

The synthesis of (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves several steps, including the formation of the piperazine and pyrrolidine rings followed by sulfonylation. The synthetic pathway often utilizes microwave-assisted techniques to enhance yields and reduce reaction times.

2.1 Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral pathogens, particularly chikungunya virus (CHIKV).

- Inhibition of CHIKV : Research indicates that derivatives of (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone exhibit potent antiviral activity, with selectivity indices greater than 61 against CHIKV strains. The structure–activity relationship studies have demonstrated that modifications to the piperazine ring can enhance antiviral potency while maintaining low cytotoxicity levels .

Table 1: Antiviral Activity Data

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Original Hit | 33 ± 7 | 66.4 | 9.83 |

| Modified Analog | 10 | 18.6 | 1.17 |

| Best Performer | <10 | >100 | >10 |

2.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly in relation to metabolic disorders and gynecological conditions.

- Mechanism of Action : It has been shown to inhibit the enzymatic activity of AKR1C3, an enzyme implicated in steroid metabolism and inflammatory processes, suggesting potential applications in treating inflammatory diseases .

3.1 Study on Chikungunya Virus Inhibition

In a controlled laboratory setting, analogs of (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone were tested against CHIKV:

- Methodology : The study employed a four-step synthesis process to create various analogs, followed by in vitro testing for antiviral efficacy.

- Findings : Several compounds demonstrated significant antiviral activity with minimal cytotoxic effects, reinforcing the potential for further development as therapeutic agents against viral infections .

3.2 Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound:

- Results : The compound effectively reduced inflammation markers in cellular models, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis and other metabolic disorders .

4. Conclusion

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone represents a promising candidate for further pharmaceutical development due to its demonstrated antiviral and anti-inflammatory activities. Ongoing research into its SAR will likely yield new derivatives with enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.